molecular formula C25H20ClN3O2 B6509286 1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-33-8

1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509286
CAS RN: 901021-33-8
M. Wt: 429.9 g/mol
InChI Key: MOYSOKYZJQVPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, or CEP-4M, is an organic compound used in scientific research. It is a highly versatile compound that has a variety of applications in the laboratory due to its unique properties. CEP-4M has been used in a wide range of studies, from protein interactions to drug discovery. In

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions worldwide. The causative agent, Leishmania, can be transmitted through sandfly bites. Recent research has identified 1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline as a potent antileishmanial compound . Specifically:

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, our compound shows promise:

Optical Properties

Organic molecules play a crucial role in modifying optical properties for applications like optical switching, logic, and memory devices . Investigating the optical behavior of our compound could reveal exciting possibilities.

Anti-Allergic Activities

Novel derivatives of 1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline have been tested for in vivo anti-allergic activities. These compounds show promise in addressing allergic asthma and itching .

Corrosion Inhibition

The compound’s structure suggests potential as a corrosion inhibitor. For instance, α-aminophosphonates derived from similar structures have been studied for mild steel corrosion inhibition .

properties

IUPAC Name

1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-3-31-20-12-13-23-21(14-20)25-22(15-27-23)24(16-4-10-19(30-2)11-5-16)28-29(25)18-8-6-17(26)7-9-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYSOKYZJQVPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

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